![molecular formula C14H9FN2O B1409069 (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1634647-80-5](/img/structure/B1409069.png)
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Overview
Description
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a fluorine atom at the 6-position and a benzoyl group at the 3-position. Its molecular formula is C₁₄H₉FN₂O, with a molecular weight of 240.24 g/mol (CAS: 1634647-80-5; MDL: MFCD28142906) .
Preparation Methods
The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The fluoro group is introduced via electrophilic fluorination, and the phenylmethanone group is attached through Friedel-Crafts acylation . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles replace the fluoro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the imidazo[1,2-a]pyridine ring facilitates its interaction with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Halogenation at the 6-position of the imidazo[1,2-a]pyridine scaffold significantly alters physicochemical and biological properties. Key analogs include:
Key Observations :
Heterocyclic Variants: Pyridine vs. Pyridazine
Replacing the pyridine ring with pyridazine modifies electronic distribution and steric bulk:
Impact on Bioactivity :
Substituted Phenyl Group Variations
Modifications to the phenyl group influence steric and electronic interactions:
SAR Insights :
Biological Activity
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a synthetic compound characterized by its unique molecular structure, which includes a fluoro group and an imidazo[1,2-a]pyridine core. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C14H9FN2O
- Molecular Weight : 240.24 g/mol
- CAS Number : 1634647-80-5
- Appearance : Off-white to light yellow solid
- Purity : Typically around 99.40% .
The compound's structure enhances its chemical reactivity and interaction with biological targets, making it a candidate for further research into its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluoro group is believed to enhance its binding affinity, while the imidazo[1,2-a]pyridine ring can facilitate interactions with nucleic acids and proteins .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. Comparative studies with similar compounds have demonstrated that variations in halogen substituents can influence antimicrobial efficacy .
Anticancer Activity
Preliminary studies have also suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. These findings indicate its potential as a lead compound for developing new anticancer therapies .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antibacterial Activity :
- Study on Anticancer Effects :
Comparative Analysis
A comparison with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Structure Variation | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Fluoro group | High | Moderate |
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | Chloro group | Moderate | Low |
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | Bromo group | Low | Moderate |
This table illustrates how variations in halogen substituents can significantly impact both antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone?
- Answer : Two prominent methods include:
- I-catalyzed intramolecular oxidative amination : This green method uses iodine to catalyze the cyclization of 1-phenyl-3-(pyridin-3-ylamino)propan-1-one derivatives under neat conditions, yielding 81–93% for electron-rich pyridine substrates (e.g., methyl or methoxy substituents) .
- One-pot three-component reaction : Pyridine, phenacyl bromide, and thiocyanate react without catalysts to form substituted imidazo[1,2-a]pyridines, though fluorinated variants may require optimization .
- Key considerations : Solvent choice, catalyst loading, and substituent electronic effects significantly impact yields.
Q. How is this compound characterized structurally?
- Answer : Standard protocols include:
- H/C NMR : For the compound, H NMR (DMSO-) shows peaks at δ 7.58 (t, J=7.6 Hz, 2H), 7.97 (dd, J=9.6/5.2 Hz, 1H), and 9.62 (dd, J=5.0/2.6 Hz, 1H), confirming aromatic and imidazo-pyridine protons .
- ESI-MS : Molecular weight validation via calculated vs. experimental m/z (e.g., 265.1 g/mol for analogs) ensures purity .
- Melting point : Reported as 131–132°C for crystalline derivatives .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives like this compound?
- Answer : Structural analogs exhibit antileishmanial and antitrypanosomal activity , with IC values influenced by substituents (e.g., chloro, methyl groups). For example, compound 8p (a chloro analog) showed significant activity in vitro, suggesting fluorinated variants may require similar evaluation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence synthetic yields and bioactivity?
- Answer :
- Synthetic yields : Electron-donating groups (e.g., -OCH) at pyridine meta/para positions enhance cyclization efficiency (81–93% yields) by stabilizing transition states, while bulky groups reduce reactivity .
- Bioactivity : Chloro and methyl substituents on the imidazo-pyridine core improve antiparasitic activity by enhancing target binding (e.g., enzyme inhibition) . Fluorine’s electronegativity may alter pharmacokinetics but requires empirical validation.
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Answer :
- Purity validation : Ensure compounds are ≥95% pure (via HPLC or NMR) to exclude confounding effects from impurities .
- Structural analogs : Compare fluorinated vs. chloro/methyl derivatives (e.g., 8p vs. 10a ) to isolate fluorine-specific effects .
- Assay standardization : Use consistent parasite strains (e.g., Leishmania donovani) and cytotoxicity controls to normalize activity data .
Q. What safety protocols are critical for handling this compound in the lab?
- Answer : Based on SDS guidelines for related imidazo-pyridines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity, Category 3) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. Key Recommendations for Researchers
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUTVRVWWJZXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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